3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
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Description
3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3,4-Difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19F2N3O2 with a molecular weight of 371.4 g/mol. The structure includes a furan ring and a cyclopentapyrazole moiety, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of fluorine atoms in drug molecules has been shown to enhance their efficacy by improving binding affinity to target proteins.
2. Anti-inflammatory Effects
Compounds containing pyrazole derivatives are known for their anti-inflammatory activities. For example, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses.
3. Antimicrobial Properties
Research has suggested that derivatives of benzamide can possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens.
The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific molecular targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation. For example:
- Cyclooxygenase Inhibition : Similar compounds have been documented to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.
2. Receptor Modulation
The structural motifs present in the compound suggest potential interactions with various receptors:
- Targeting Kinases : The benzamide moiety may facilitate binding to kinase receptors involved in cell signaling pathways related to cancer growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Study | Findings |
---|---|
Grover et al. (2014) | Investigated pyrazole derivatives showing significant inhibition of COX-2, suggesting potential anti-inflammatory effects similar to those hypothesized for the target compound. |
Farrokhpour et al. (2015) | Reported on the synthesis and biological evaluation of furan-containing compounds demonstrating notable anticancer activity against various cell lines. |
Science.gov (2018) | Discussed the synthesis and evaluation of benzamide derivatives with antimicrobial properties, indicating a promising avenue for further research on the target compound's efficacy. |
Properties
IUPAC Name |
3,4-difluoro-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-24-19-6-2-5-15(19)18(23-24)12-25(11-14-4-3-9-27-14)20(26)13-7-8-16(21)17(22)10-13/h3-4,7-10H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCZQPVRYGWHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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